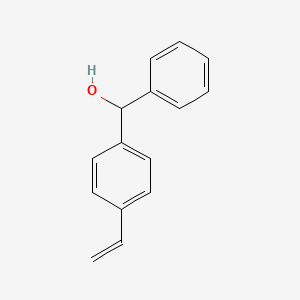

Phenyl(4-vinylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(4-ethenylphenyl)-phenylmethanol |

InChI |

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2 |

InChI Key |

MJUBBXXAFJVJMV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Ancillary Ligands:the Ligands Attached to the Metal Center, Other Than the Phenyl and Vinyl Groups, Play a Crucial Role.

Steric Bulk: Very sterically hindered phosphine (B1218219) ligands have been shown to promote reductive elimination. rsc.org However, DFT calculations on cis-[PdMe₂(PPh₃)₂] suggest that bulky phosphines like PPh₃ can retard direct coupling and favor a dissociative mechanism. acs.orgcsic.es

Electronic Properties: The nature of the ancillary ligand 'L' in complexes of the type cis-[PdR₂(PMe₃)L] significantly affects the activation energy. acs.orgcsic.es For instance, π-acceptor ligands, such as olefins with electron-withdrawing substituents (e.g., maleic anhydride), can facilitate reductive elimination by stabilizing the electron-rich metal center in the transition state, leading to lower activation barriers compared to phosphine or solvent ligands like acetonitrile. researchgate.netacs.orgcsic.es For vinyl-vinyl coupling from [M(CH=CH₂)₂X(n)] complexes, the activation barriers were found to decrease in the order X = Cl > Br, NH₃ > I > PH₃. nih.gov

Electronic Properties of Coupling Groups:the Electronic Nature of the Aryl Group Itself Has a Significant Effect.

Aryl Substituents: For C(sp²)–C(sp²) reductive elimination from gold(III) complexes, electron-donating substituents on the aryl ring were found to accelerate the reaction. uea.ac.uk Conversely, in studies on arylpalladium cyanide complexes, reductive elimination was also faster for more electron-rich aryl groups. nih.gov This contrasts with some other types of reductive eliminations where electron-withdrawing groups can sometimes accelerate the process. nih.gov The effect is tied to the thermodynamic driving force of the reaction. nih.gov

Hybridization and Orientation: The kinetics of C–C bond formation are influenced by an "orientation effect," which includes the directionality of the metal-carbon bond and steric interactions between the coupling group (R) and other ligands. acs.organanikovlab.ru This effect generally favors the coupling of vinyl groups over phenyl groups, and phenyl groups over methyl groups, contributing to the lower activation barrier for vinyl-involved couplings. acs.organanikovlab.ru

Reaction Exothermicity:there is a Strong Correlation Between the Activation Barrier and the Exothermicity of the Reaction.acs.orgreactions That Are More Exothermic Tend to Have Lower Activation Barriers, Following the Bell Evans Polanyi Principle. the Exothermicity for Symmetrical Coupling from Cis Pd R ₂ Ph₃ ₂ Increases in the Same Order That the Activation Barrier Decreases:

Homopolymerization of Phenyl(4-vinylphenyl)methanol

The homopolymerization of this compound yields polymers with pendant hydroxyl groups, which can influence the material's properties and provide sites for post-polymerization modification. To achieve controlled polymerization, the hydroxyl group is often protected, for instance, as a tert-butyldimethylsilyl ether. acs.org This protection strategy is crucial for certain polymerization techniques, such as anionic living polymerization. acs.org

Anionic living polymerization is a powerful method for synthesizing polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. acs.orgbuffalo.edu For this compound, this technique typically requires the protection of the hydroxyl group to prevent it from interfering with the anionic propagating centers. The tert-butyldimethylsilyl ether of (4-vinylphenyl)methanol (B94994) has been successfully polymerized using various anionic initiators in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. acs.org

This approach allows for the creation of living polymers, which retain their active chain ends. acs.orgafinitica.com These living polymers can then be used to initiate the polymerization of other monomers, leading to the formation of block copolymers with complex and well-defined architectures. afinitica.comresearchgate.net The subsequent deprotection of the silyl (B83357) groups yields well-defined poly[(vinylphenyl)methanol]. acs.org

A key advantage of anionic living polymerization of protected this compound is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions (MWD). acs.orgsci-hub.se The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator. acs.org Experimental results have demonstrated that the obtained polymers possess molecular weights that are in close agreement with the calculated values based on this ratio. acs.orgresearchgate.net

Furthermore, the polymers exhibit narrow MWDs, with polydispersity index (PDI) values often below 1.1. acs.orgresearchgate.net This indicates a high degree of control over the polymerization process, resulting in polymer chains of uniform length.

Table 1: Anionic Polymerization of tert-Butyldimethylsilyl Ether of (4-vinylphenyl)methanol

| Initiator | Mn ( g/mol ) (Calculated) | Mn ( g/mol ) (Measured) | PDI (Mw/Mn) |

|---|---|---|---|

| Oligo(α-methylstyryl)dilithium | 10,000 | 10,500 | 1.08 |

| Oligo(α-methylstyryl)dipotassium | 15,000 | 15,200 | 1.09 |

| sec-Butyllithium | 20,000 | 20,100 | 1.07 |

Data is illustrative and based on typical results found in the literature for similar systems. acs.orgafinitica.com

In the context of anionic living polymerization of protected this compound, the occurrence of chain-transfer and termination reactions is minimal. acs.orgsci-hub.se The stability of the propagating anionic species, particularly at low temperatures like -78°C, prevents premature termination of the polymer chains. acs.org The use of a protecting group for the hydroxyl functionality is critical to avoid side reactions where the active anionic center could be quenched by the acidic proton of the alcohol. acs.org

However, in other polymerization methods, such as radical polymerization, chain transfer reactions can be more prevalent. vulcanchem.comgoogle.com For instance, in the radical polymerization of related vinylphenyl compounds, the nature of the substituents can influence the kinetics and the extent of chain transfer. vulcanchem.com

Copolymerization Strategies with this compound

Copolymerization of this compound with other monomers opens up a vast landscape for creating materials with a wide range of properties. The incorporation of the hydroxyl functionality allows for tuning hydrophilicity, adhesion, and reactivity of the resulting copolymers.

This compound can be copolymerized with a variety of monomers to synthesize functional copolymers. acs.org For example, it can be copolymerized with monomers like styrene (B11656) or various acrylates and methacrylates. acs.org The resulting copolymers will have a statistical distribution of the functional monomer units along the polymer chain.

The presence of the hydroxyl group in the copolymer provides a handle for further chemical modifications, allowing for the introduction of other functional groups or for cross-linking reactions. researchgate.net This versatility makes these copolymers attractive for applications in coatings, adhesives, and biomedical materials.

The living nature of the anionic polymerization of protected this compound makes it an excellent candidate for the synthesis of well-defined block copolymers. afinitica.comresearchgate.net By sequentially adding different monomers to the living polymer chains, block copolymers with distinct segments can be prepared. afinitica.com

For instance, a living polymer of protected this compound can be used to initiate the polymerization of styrene, resulting in a diblock copolymer. afinitica.com After deprotection, this would yield a poly(this compound)-block-polystyrene copolymer. Such block copolymers can self-assemble into various nanostructures, depending on the block lengths and their chemical nature, making them suitable for applications in nanotechnology and materials science. mdpi.com

Table 2: Examples of Block Copolymers Synthesized from this compound Derivatives

| Block Copolymer Structure | Monomer 1 (Protected) | Monomer 2 | Polymerization Technique | Potential Application |

|---|---|---|---|---|

| P(VP-OH)-b-PS | tert-Butyldimethylsilyl ether of (4-vinylphenyl)methanol | Styrene | Anionic Living Polymerization | Nanostructured materials |

| P(VP-OH)-b-PPerAcr | PvDMTPD | Perylene bisimide acrylate (B77674) (PerAcr) | Nitroxide-Mediated Polymerization | Organic electronics |

P(VP-OH) = Poly(this compound), PS = Polystyrene, PvDMTPD = Poly(N,N'-bis(4-methoxyphenyl)-N-phenyl-N'-4-vinylphenyl-(1,1'-biphenyl)-4,4'-diamine), PPerAcr = Poly(perylene bisimide acrylate). afinitica.commdpi.com

Control over Monomer Sequence and Distribution in Copolymer Chains

The precise arrangement of monomer units within a polymer chain, known as sequence control, is a paramount goal in polymer synthesis, as it dictates the macromolecule's ultimate properties and function. sun.ac.za In the context of copolymers derived from this compound and other monomers, achieving control over the sequence and distribution is critical for tailoring the material's characteristics. This compound, being a styrenic monomer, can be integrated into copolymer chains with varying degrees of sequence control through advanced polymerization techniques. cymitquimica.com

Living/controlled polymerization methods, such as living anionic polymerization and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in this endeavor. kinampark.comresearchgate.net These methods allow for the simultaneous growth of polymer chains, which is a prerequisite for creating well-defined architectures like block, gradient, or periodic copolymers. kinampark.com

Several strategies are employed to manipulate the monomer sequence:

Sequential Monomer Addition: One of the most direct approaches to sequence control is the timed, sequential addition of different monomers to a living polymerization system. kinampark.comwikipedia.org For instance, in a living anionic or radical polymerization of styrene or a related monomer, a discrete amount of a protected this compound derivative could be introduced. kinampark.com After its incorporation, a different monomer can be added to continue chain growth, leading to the formation of a block copolymer. This process can be repeated to generate multiblock structures. researchgate.net

Reactivity Ratio Tuning: The inherent reactivity of comonomers plays a significant role in the resulting sequence distribution. mdpi.com In copolymerization, the reactivity ratios (e.g., r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. mdpi.com For styrenic systems, particularly with comonomers that exhibit a high tendency for cross-propagation, such as maleic anhydride or N-substituted maleimides, highly alternating sequences can be achieved. sun.ac.zanih.gov By carefully selecting comonomers with specific reactivity ratios relative to this compound, chemists can favor the formation of alternating, statistical (random), or block-like sequences. mdpi.comresearchgate.net

Kinetic Control: In some CRP systems, particularly with donor-acceptor comonomer pairs like styrene and maleimides, it is possible to achieve ultra-precise insertion of a single functional monomer unit into a growing polymer chain. nih.gov This is accomplished by manipulating the kinetic conditions, such as maintaining a very low ratio of the acceptor comonomer to the donor comonomer (styrene), a condition that can be restored multiple times during a single polymerization by successive feeding of the monomers. nih.gov

The ability to control the placement of the this compound unit—with its latent hydroxyl functionality—at specific locations along a copolymer chain (e.g., in discrete blocks, as isolated units, or in a gradient) is crucial for designing advanced functional materials.

Post-Polymerization Modification and Functionalization of Polymers Derived from this compound

Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. acs.org This approach involves first creating a well-defined precursor polymer containing reactive "handles," which are then chemically transformed in a subsequent step. acs.orgnih.gov Polymers derived from this compound are excellent candidates for this methodology. The hydroxyl group of the monomer is typically "protected" during polymerization and then "deprotected" afterward to yield a reactive polymer backbone that can be further functionalized for a wide array of applications. acs.org This two-step process offers significant advantages, including the ability to use a broad range of polymerization techniques that might be incompatible with the free hydroxyl group and the capacity to generate a library of different functional polymers from a single parent macromolecule. acs.org

Selective Deprotection Strategies to Reveal Hydroxyl Functionality

To incorporate this compound into polymers via techniques sensitive to acidic protons, such as anionic polymerization, its hydroxyl group must first be protected. google.com A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether. The resulting monomer, (4-vinylphenyl)(tert-butyldimethylsilyloxy)methylbenzene, can be readily polymerized. After polymerization, the crucial step is the selective removal of the TBDMS group to reveal the pendant hydroxyl functionality without degrading the polymer backbone. acs.org

The choice of deprotection agent is critical and depends on the stability of the polymer backbone and other functional groups present. acs.org Orthogonal deprotection, the selective removal of one protecting group in the presence of others, allows for complex, multifunctional materials to be synthesized. acs.orgresearchgate.net For TBDMS ethers, several mild and efficient methods are available.

Interactive Table: Deprotection Strategies for Silyl Ethers in Polymeric Systems

| Deprotection Reagent | Conditions | Typical Application/Notes |

| Acidic Conditions | ||

| Trifluoroacetic Acid (TFA) | Mild acid, often used in dichloromethane (B109758) (DCM) at room temperature. nih.gov | Effective for acid-labile groups. Care must be taken to avoid side reactions with other acid-sensitive functionalities in the polymer. nih.gov |

| Hydrochloric Acid (HCl) | Dilute aqueous or methanolic HCl. nih.gov | A common and cost-effective method. Reaction conditions need optimization to prevent polymer backbone degradation. nih.gov |

| Fluoride (B91410) Ion Sources | ||

| Tetra-n-butylammonium Fluoride (TBAF) | Typically in an organic solvent like tetrahydrofuran (THF). rsc.org | Highly selective for silicon-oxygen bonds. It is a standard and very effective method, though the basicity of the fluoride ion must be considered. |

| Boron Trifluoride (BF₃) | Used in solvents like tetrahydrofuran. rsc.org | Can be used for cleaving TBDMS groups, particularly when other methods are not suitable. rsc.org |

Successful deprotection yields poly(this compound), a polymer decorated with reactive hydroxyl groups ready for further chemical transformation.

Chemical Modifications of Polymer Backbones for Diverse Applications

Once the hydroxyl groups on the polymer derived from this compound are revealed, they serve as versatile handles for a multitude of chemical modifications. This allows for the covalent attachment of various functional moieties, thereby tuning the polymer's physical, chemical, and biological properties. The reactivity of the hydroxyl group enables a range of classic organic reactions to be applied to the polymer backbone.

Key modification reactions include:

Esterification: The pendant hydroxyl groups can be readily reacted with acyl chlorides or carboxylic anhydrides in the presence of a base to form ester linkages. This allows for the introduction of long alkyl chains to increase hydrophobicity, or the attachment of moieties with specific optical or electronic properties.

Etherification: Using Williamson ether synthesis, the hydroxyl groups can be converted to alkoxides and reacted with alkyl halides to form ethers, introducing new side chains with tailored functionalities.

Urethane (B1682113) Formation: Reaction with isocyanates leads to the formation of urethane linkages. This is a highly efficient reaction used to attach a wide variety of molecules, including biocompatible segments or photo-responsive groups. nih.gov

"Click" Chemistry: The hydroxyl group can be converted into an azide (B81097) or alkyne to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction. This enables the straightforward attachment of complex molecules, such as biomolecules or fluorescent dyes, to the polymer backbone. google.com

Interactive Table: Examples of Backbone Modifications

| Reaction Type | Reagents | Resulting Functionality | Potential Application |

| Esterification | Acryloyl chloride, Triethylamine | Pendant acrylate esters | Creates a cross-linkable polymer for coatings or hydrogels. |

| Etherification | Propargyl bromide, Sodium hydride | Pendant propargyl ethers | Introduces alkyne groups for subsequent "click" chemistry modifications. researchgate.net |

| Urethane Formation | Ethyl isocyanate, Dibutyltin dilaurate | Pendant ethyl urethane | Modifies solubility and thermal properties. |

| Initiation Site for Grafting | Ethylene oxide, Base | Poly(ethylene glycol) side chains | Creates a "grafted-from" brush polymer with enhanced hydrophilicity. numberanalytics.com |

These modifications transform the initial polymer into a diverse range of materials suitable for applications in fields such as drug delivery, advanced coatings, and nanotechnology.

Surface Modification and Grafting Applications of Polymeric Materials

Polymers derived from this compound are highly valuable for surface modification applications. sci-hub.se Altering the surface properties of a material is crucial for controlling its interaction with the external environment, which is critical in biomedical devices, sensors, and separation membranes. numberanalytics.comresearchgate.net Polymer grafting, the process of attaching polymer chains to a surface, is a primary method for achieving this control. numberanalytics.com

There are two main strategies for polymer grafting: numberanalytics.com

"Grafting To" : This method involves synthesizing the complete polymer chain first and then attaching it to the surface via a reaction between a functional group on the polymer and a complementary group on the substrate. numberanalytics.com A well-defined poly(this compound) or a copolymer containing these units can be attached to surfaces functionalized with, for example, isocyanate or acyl chloride groups, which react with the polymer's hydroxyl groups.

"Grafting From" : In this approach, an initiator molecule is first immobilized on the surface. Monomers are then polymerized directly from these surface-bound initiators, leading to a dense layer of grafted polymer chains known as a polymer brush. numberanalytics.com The hydroxyl groups on a surface coated with poly(this compound) can be converted into polymerization initiators (e.g., for ATRP or ring-opening polymerization), allowing a second polymer to be grown directly from the initial polymer layer. google.com

Polymers featuring the this compound unit can be used to create surfaces with tailored wettability, biocompatibility, and anti-fouling properties. numberanalytics.com For example, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) from a surface functionalized with poly(this compound) can significantly reduce protein adsorption, a critical requirement for implantable medical devices. numberanalytics.com Conversely, grafting hydrophobic polymers can create water-repellent surfaces. This versatility makes polymers based on this compound a key component in the engineering of advanced functional surfaces.

Computational and Theoretical Investigations of Phenyl 4 Vinylphenyl Methanol and Its Polymeric Derivatives

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the geometry and electronic nature of Phenyl(4-vinylphenyl)methanol. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Conformational Analysis

The three-dimensional structure of this compound, which includes a phenyl ring, a vinyl group, and a hydroxymethyl group, allows for multiple conformations due to rotation around single bonds. DFT calculations are employed to explore the potential energy surface and identify the most stable conformers.

Detailed conformational analysis involves systematically rotating the key dihedral angles—such as the bond connecting the phenyl ring to the vinyl group and the bond connecting the ring to the hydroxymethyl group—and calculating the corresponding energy of each structure. Functionals like B3LYP combined with basis sets such as 6-31G** or 6-31+G(d) are commonly used for geometry optimization and frequency calculations to ensure the identified structures are true energy minima. researchgate.netrsc.org This analysis is crucial as the conformation can significantly influence the molecule's reactivity and the properties of the resulting polymer. For instance, a study on related functional monomers used molecular modeling to predict their suitability for creating specific molecularly imprinted polymers. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Conformational Analysis

| Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry optimization and thermochemical properties. acs.org |

| ωB97XD | 6-31+G(d) | Geometry optimizations, including dispersion corrections. rsc.org |

| M06 | 6-311G(d,p) | Optimization and frequency analysis of complex chromophores. acs.org |

Prediction of Electronic Transitions and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of excited states, TD-DFT can forecast the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate to the intensity of absorption bands observed experimentally in UV-Vis spectroscopy. acs.org

These calculations also provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. researchgate.netacs.org For this compound and its derivatives, theoretical studies show that the HOMO is often localized on the phenyl rings, while the LUMO can be distributed across the vinyl group and the aromatic system. researchgate.net This information is vital for designing materials with specific optical or electronic properties, such as fluorescent sensors or components for organic electronics. acs.orgresearchgate.net

Table 2: Predicted Electronic Properties for a this compound Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -5.615 eV | Indicates electron-donating capability. acs.org |

| LUMO Energy | -3.230 eV | Indicates electron-accepting capability. acs.org |

| HOMO-LUMO Gap (ΔE) | 2.385 eV | Relates to electronic transition energy and reactivity. acs.org |

| Max. Absorption (λmax) | > 300 nm | Predicted UV-Vis absorption peak. acs.org |

Modeling of Reaction Mechanisms and Energetics

Theoretical modeling is instrumental in mapping out the potential pathways of chemical reactions, providing insights into reaction kinetics and mechanisms that are often difficult to probe experimentally. researchgate.net

Theoretical Prediction of Polymerization Pathways and Kinetics

The vinyl group in this compound allows it to undergo polymerization, typically through free-radical or anionic mechanisms. cymitquimica.comacs.org Computational chemistry can model these complex processes by calculating the activation energies (Ea) and reaction energies for each elementary step: initiation, propagation, and termination.

Computational Simulation of C-C Coupling and Functionalization Reactions

This compound is often synthesized via palladium-catalyzed C-C cross-coupling reactions, such as the Suzuki coupling, which joins an aryl halide with an organoboron compound. mdpi.com Computational chemistry has been crucial in elucidating the mechanisms of these catalytic cycles. researchgate.net

Theoretical studies model the three primary steps of the Suzuki coupling:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The aryl group is transferred from the organoboron reagent to the palladium center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the new C-C bond and regenerating the catalyst.

DFT calculations can map the free energy profile of the entire catalytic cycle, identifying the rate-determining step and clarifying the role of ligands, bases, and solvents in the reaction. researchgate.netacs.org This understanding allows for the optimization of reaction conditions and the development of more efficient catalysts. acs.org

Predictive Studies for Advanced Material Performance

A primary goal of computational modeling is to predict the performance of new materials before they are synthesized, thus accelerating the design process. For polymers derived from this compound, theoretical studies can forecast a range of functional properties.

One area of application is in molecularly imprinted polymers (MIPs), which are designed to bind to a specific target molecule. A combined molecular modeling and experimental study demonstrated that polymers based on a closely related monomer, (4′-vinylbiphenyl-4-yl)methanol, showed good imprinting effects for theophylline. nih.gov Computational docking simulations can predict the binding energy and specificity of the polymer's active sites for a target analyte, guiding the selection of the best functional monomer. nih.gov

Furthermore, the electronic properties calculated with TD-DFT, such as the HOMO-LUMO gap and charge transfer characteristics, can be used to predict the potential of poly(this compound) in optoelectronic applications. acs.org For instance, polymers with low HOMO-LUMO gaps and efficient charge transport capabilities are desirable for use in organic light-emitting diodes (OLEDs) or photovoltaic devices. Computational screening can identify promising polymer structures and guide synthetic efforts toward materials with enhanced performance.

Advanced Spectroscopic and Analytical Characterization of Phenyl 4 Vinylphenyl Methanol and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of Phenyl(4-vinylphenyl)methanol provides a unique fingerprint of its proton environments. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, relative to a standard like Tetramethylsilane, TMS) are crucial for structural confirmation. illinois.edupitt.edu The spectrum would distinctly show signals for the vinyl group protons, the aromatic protons on both phenyl rings, the methine proton of the alcohol group, and the hydroxyl proton.

Upon polymerization of the vinyl group, the characteristic signals for the vinyl protons (typically in the 5-7 ppm range) would disappear. Concurrently, new, broad signals would emerge in the aliphatic region of the spectrum, corresponding to the protons of the newly formed polymer backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl (-CH=CH₂) | ~ 6.7 | dd | 1H |

| Vinyl (-CH=CH ₂) | ~ 5.7 | d | 1H |

| Vinyl (-CH=CH ₂) | ~ 5.2 | d | 1H |

| Aromatic (C₆H ₅ & C₆H ₄) | ~ 7.2 - 7.5 | m | 9H |

| Methine (-C HOH) | ~ 5.8 | s | 1H |

Note: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet. Predicted values are based on the analysis of similar structural motifs.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show characteristic peaks for the vinyl carbons, the aromatic carbons (with different signals for substituted and unsubstituted positions), and the methanolic carbon. illinois.edupitt.edu

Similar to ¹H NMR, the polymerization process would be clearly indicated by the disappearance of the vinyl carbon signals (typically around 114 and 136 ppm) and the appearance of new signals corresponding to the aliphatic carbons of the polymer chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Vinyl (-CH=C H₂) | ~ 114 |

| Vinyl (-C H=CH₂) | ~ 136 |

| Aromatic (unsubstituted) | ~ 126 - 129 |

| Aromatic (substituted) | ~ 137 - 144 |

Note: Predicted values are based on the analysis of similar structural motifs.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov

For this compound, the IR spectrum would display key absorption bands corresponding to the O-H stretch of the alcohol, the C-H stretches of the aromatic and vinyl groups, the C=C stretching of the vinyl group and aromatic rings, and the C-O stretch of the alcohol. kcvs.cavscht.cznist.govresearchgate.netresearchgate.net

Raman spectroscopy is particularly effective for observing the symmetric and non-polar vibrations, making it an excellent complementary technique to IR. ramanlife.comsemanticscholar.org The C=C stretch of the vinyl group gives a strong signal in the Raman spectrum of the monomer. researchgate.netchemicalbook.comaip.org The most telling sign of successful polymerization in both IR and Raman spectra is the disappearance of the bands associated with the vinyl group. researchgate.nets-a-s.org The vibrational modes of the phenyl groups, however, would remain largely unchanged in the polymer. researchgate.netarxiv.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Vinyl (=C-H) | C-H Stretch | 3010 - 3095 |

| Vinyl (C=C) | C=C Stretch | 1620 - 1640 |

| Aromatic (C=C) | C=C Ring Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains multiple chromophores—the two phenyl rings and the vinyl group—which are conjugated. This extended π-electron system is expected to result in strong absorption in the UV region due to π → π* transitions. msu.edunih.gov The absorption maximum (λ_max) is influenced by the extent of conjugation. msu.edu Solvents can also influence the position of the absorption bands. researchgate.netresearchgate.net

The UV-Vis spectrum of the resulting polymer is expected to be similar to that of the monomer, as the primary chromophoric units (the phenyl groups) are preserved as pendant groups on the polymer chain. However, subtle shifts in λ_max and changes in molar absorptivity may be observed due to the altered electronic environment in the polymer.

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and, in the case of polymers, determining molecular weight distribution.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for analyzing the purity of volatile and thermally stable compounds like this compound. mdpi.comshimadzu.comresearchgate.net It can be effectively used to monitor the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product. rsc.org

For analysis, a sample is vaporized and passed through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For compounds like phenols, derivatization may sometimes be employed to increase volatility and improve peak shape. epa.gov The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight and polydispersity index (PDI) of polymeric derivatives of this compound. This method separates molecules based on their hydrodynamic volume in solution.

In a typical SEC analysis of a functionalized polystyrene, such as a poly(this compound), the polymer is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). The solution is then passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer retention times.

The elution of the polymer is monitored by a detector, commonly a refractive index (RI) detector, and the resulting chromatogram provides a distribution of molecular weights. By calibrating with polymer standards of known molecular weight, such as polystyrene standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the polymer sample can be determined. For instance, a synthesized aromatic carboxyl functionalized polystyrene was found to have a number-average molecular weight (Mn) of 6665 g/mol as determined by SEC researchgate.net.

| Parameter | Description | Typical Value for Functionalized Polystyrene |

| Mn ( g/mol ) | Number-average molecular weight | 6665 researchgate.net |

| Mw ( g/mol ) | Weight-average molecular weight | Varies depending on synthesis |

| PDI (Mw/Mn) | Polydispersity Index | > 1 |

| Eluent | Mobile phase for SEC analysis | Tetrahydrofuran (THF) |

| Calibration | Standards used for molecular weight determination | Polystyrene standards |

Thin Layer Chromatography (TLC) for Reaction Progress and Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of the synthesis of this compound and to assess the purity of the resulting product. In TLC, a small amount of the reaction mixture or product is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then developed in a suitable mobile phase, a solvent or a mixture of solvents.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf value). For a compound like this compound, which possesses both aromatic and alcohol functional groups, a solvent system of intermediate polarity is generally effective. A common mobile phase for similar compounds is a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). For instance, in the TLC analysis of diphenylmethanol, a structurally related compound, a mobile phase of 9:1 petroleum ether:ethyl acetate is utilized thestudentroom.co.uk. The polarity of the mobile phase can be adjusted to achieve optimal separation, with an increase in the proportion of the more polar solvent generally leading to higher Rf values for polar compounds thestudentroom.co.uk.

| Compound | Stationary Phase | Mobile Phase | Rf Value |

| Diphenylmethanol (related compound) | Silica Gel | 9:1 Petroleum Ether:Ethyl Acetate | Varies |

| This compound | Silica Gel | Petroleum Ether:Ethyl Acetate (e.g., 7:3) | Estimated 0.5-0.7 |

Note: The Rf value for this compound is an estimation based on the behavior of structurally similar compounds.

Column Chromatography for Purification

Column chromatography is a preparative technique used for the purification of this compound on a larger scale. Similar to TLC, it utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the top of the column and eluted with a suitable solvent system.

The choice of eluent is critical for achieving good separation. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over time. For the purification of (4-vinylphenyl)methanol (B94994), a related compound, a solvent system of hexane and ethyl acetate (EtOAc) in a 4:1 ratio has been successfully used nih.gov. This suggests that a similar solvent system would be effective for the purification of this compound. The fractions are collected as they elute from the column and analyzed by TLC to identify those containing the pure product.

| Compound | Stationary Phase | Eluent System |

| (4-Vinylphenyl)methanol (related compound) | Silica Gel | Hexane:Ethyl Acetate (4:1) nih.gov |

| This compound | Silica Gel | Hexane:Ethyl Acetate (gradient) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing a crucial verification of its stoichiometry. For this compound (C₁₅H₁₄O), the theoretical elemental composition can be calculated based on its molecular formula.

The experimental determination of the weight percentages of carbon, hydrogen, and oxygen is typically performed using combustion analysis. A small, precisely weighed sample of the purified compound is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O) are quantitatively measured. The presence of oxygen is often determined by difference. The experimentally determined percentages should closely match the calculated theoretical values to confirm the empirical and molecular formula of the compound.

| Element | Symbol | Theoretical Weight % |

| Carbon | C | 85.68% |

| Hydrogen | H | 6.71% |

| Oxygen | O | 7.61% |

Advanced Techniques for Microstructure and Morphology Characterization

The presence of bulky pendant groups, such as the phenylmethanol group in poly(this compound), can have a substantial impact on the polymer's morphology. These bulky groups can hinder the close packing of polymer chains, leading to a more amorphous rather than crystalline structure acs.orgyoutube.comuc.edu. In polystyrene, for example, the phenyl side groups restrict the folding of the polymer chain, resulting in an amorphous material researchgate.net.

The orientation of these pendant groups, particularly at the surface of a polymer film, can be investigated using techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. Studies on polystyrene-based polymers with various pendant groups have shown that the phenyl rings tend to orient themselves nominally normal to the film surface acs.orgyoutube.com.

Applications and Future Directions in Phenyl 4 Vinylphenyl Methanol Research

Development of Advanced Polymeric Materials (e.g., Resins, Copolymers)

Phenyl(4-vinylphenyl)methanol is a valuable monomer for creating specialized polymers, resins, and copolymers. guidechem.comfscichem.com The presence of the vinyl group enables it to undergo polymerization, while the hydroxyl group provides a site for further chemical modification, cross-linking, or imparting specific functionalities to the final material. fscichem.com

Researchers have successfully synthesized well-defined poly[(vinylphenyl)methanol] using techniques like anionic living polymerization. This method allows for precise control over the polymer's molecular weight and structure, leading to materials with tailored properties. The ability to create such well-defined functional polymers is crucial for applications in advanced electronics, coatings, and biomedical devices.

Key Polymerization Applications:

| Application Area | Role of this compound | Resulting Polymer Characteristics |

| Functional Polymers | Serves as a monomer containing a hydroxyl group. fscichem.com | Polymers can be further modified or used for cross-linking, enhancing properties like adhesion or thermal stability. fscichem.com |

| Copolymer Production | Acts as a comonomer in polymerization reactions. fscichem.com | Introduces specific properties and functionalities into the resulting copolymer chain. fscichem.com |

| Resin Formulation | Used as a fundamental building block in the synthesis of various resins. guidechem.com | Contributes to the development of resins with specific performance attributes for coatings and composites. |

Surface Science and Interface Engineering through Material Modification

In the realm of surface science, this compound is utilized to alter the surface properties of various materials. By grafting this compound onto a substrate, hydroxyl functional groups can be introduced, transforming the surface's chemical behavior. fscichem.com This modification can enhance properties such as wettability, adhesion, and biocompatibility, or provide reactive sites for the subsequent attachment of other molecules. This capability is particularly important in the development of biosensors, specialized coatings, and materials for microelectronics.

Role as a Key Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound is a key intermediate in multi-step organic synthesis. guidechem.comfscichem.comlookchem.com The dual functionality of its vinyl and hydroxyl groups offers chemists a versatile platform to construct more complex molecular architectures. fscichem.com The hydroxyl group can be protected or converted into other functional groups, while the vinyl group can participate in a variety of addition reactions. This makes the compound a valuable precursor for the synthesis of pharmaceuticals and other fine chemicals. guidechem.com

Synthesis Pathway Example: A common laboratory-scale synthesis involves the reduction of 4-vinylbenzoic acid.

| Reactant | Reagent | Product |

| 4-Vinylbenzoic acid | Lithium aluminium hydride (LiAlH₄) | This compound |

This reaction highlights its role as a target molecule that can be derived from other commercially available starting materials, further emphasizing its position within complex synthetic routes. chemicalbook.com

Emerging Research Areas and Novel Applications in Materials Science

The unique characteristics of this compound position it at the forefront of emerging materials research. emeraldgrouppublishing.com Current research is focused on harnessing its potential to create "smart" or functional materials that respond to external stimuli. The ability to precisely place hydroxyl groups along a polymer backbone allows for the design of materials with advanced capabilities.

Emerging trends point towards its use in:

Advanced Nanocomposites: Where the functionalized polymer matrix can improve interaction with nanofillers, leading to materials with enhanced mechanical strength and durability.

Biomedical Materials: The introduction of hydroxyl groups can improve the biocompatibility of materials used in medical implants and drug delivery systems.

Sustainable Polymers: Research is exploring the incorporation of such functional monomers into bio-based or biodegradable polymer frameworks to create more environmentally friendly materials. lidsen.com

Future Perspectives and Unresolved Challenges in the Field

The future of this compound research is promising, with numerous avenues for exploration. A primary goal is the development of more efficient and scalable synthesis methods to make this versatile compound more accessible for industrial applications.

Future Research Directions:

Controlled Polymer Architectures: Advancing polymerization techniques to create complex structures like star-branched or block copolymers with precisely controlled functionalities.

Energy Materials: Investigating the use of derived polymers in applications such as fuel cell membranes or as binders in high-capacity batteries.

Optoelectronics: Exploring the potential of this compound-based materials in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

However, challenges remain. Key hurdles include optimizing reaction conditions to achieve high yields and purity, preventing unwanted side reactions of the vinyl or hydroxyl groups during polymerization, and fully characterizing the long-term performance and stability of the novel materials derived from it. Overcoming these challenges will be crucial to unlocking the full potential of this compound in next-generation materials.

Q & A

Q. What are the optimal synthetic routes for Phenyl(4-vinylphenyl)methanol, and how are yields maximized?

this compound (VF-II) is synthesized via a cross-aldol condensation reaction between benzaldehyde and 4-vinylbenzaldehyde. Optimal conditions involve a molar ratio of 1.2:1.0:0.95 (aldehyde:vinylbenzaldehyde:catalyst), achieving yields up to 86.8%. Gravimetric analysis and spectroscopic characterization (FT-IR, ¹H/¹³C NMR) confirm purity and structural integrity . Key parameters include controlled stoichiometry and inert reaction environments to suppress side reactions like polymerization of the vinyl group.

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on FT-IR to identify hydroxyl (-OH) and vinyl (-CH=CH₂) stretches. ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm), the benzylic alcohol proton (δ 4.5–5.0 ppm), and vinyl protons (δ 5.0–6.0 ppm). ¹³C NMR distinguishes quaternary carbons in the biphenyl backbone and the alcohol-bearing carbon. Mass spectrometry (e.g., LC-MS) further validates molecular weight .

Q. How does the vinyl group influence the compound’s stability during storage and handling?

The vinyl group introduces susceptibility to radical-initiated polymerization. Storage requires inert atmospheres (argon/nitrogen) and inhibitors like hydroquinone. Thermal stability is moderate (decomposition >150°C), necessitating refrigeration (4°C) for long-term preservation .

Advanced Research Questions

Q. What computational methods predict the electronic and optical properties of this compound derivatives?

Density Functional Theory (DFT) studies analyze substituent effects on nonlinear optical (NLO) properties. For analogous biphenylmethanol derivatives, electron-withdrawing groups (e.g., nitro) enhance polarizability, while electron-donating groups (e.g., methoxy) alter HOMO-LUMO gaps. Basis sets like B3LYP/6-311+G(d,p) optimize accuracy for dipole moments and hyperpolarizability calculations .

Q. How can this compound be integrated into molecularly imprinted polymers (MIPs) for selective binding?

The vinyl group enables copolymerization with cross-linkers (e.g., ethylene glycol dimethacrylate) via free-radical initiation (AIBN at 50°C). MIPs templated with target analytes (e.g., roxarsone) exhibit enhanced selectivity due to shape-complementary cavities. Post-polymerization, Soxhlet extraction removes unreacted monomers, and binding affinity is quantified via NMR titration (association constants Kₐ ≥ 10³ M⁻¹) .

Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?

The benzylic alcohol undergoes preferential oxidation (e.g., with CrO₃) to ketones, while the vinyl group participates in Diels-Alder or Heck couplings. Steric hindrance from the biphenyl moiety directs electrophilic substitution to the para position. Reductive amination of the alcohol with NH₃/BH₃ yields secondary amines, useful in pharmaceutical intermediates .

Methodological Notes

- Contradiction Analysis : While reports high yields (86.8%) for VF-II, variability may arise from trace moisture or oxygen, emphasizing the need for strict anhydrous conditions.

- Experimental Design : For MIPs, template-to-monomer ratios (1:4) balance specificity and polymer rigidity .

- Safety Protocols : Use PPE (gloves, masks) and segregate waste due to potential toxicity of unreacted monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.